Bicyclo[4.1.0]heptan-3-one is an organic compound characterized by its unique bicyclic structure, which consists of two fused cyclopentane rings. The molecular formula of this compound is , and it has a molecular weight of approximately 110.16 g/mol. The compound features a ketone functional group at the 3-position, which significantly influences its chemical reactivity and biological properties. Bicyclo[4.1.0]heptan-3-one is often referred to in the context of its structural isomers and derivatives, which can exhibit varying physical and chemical properties.
Several methods exist for synthesizing bicyclo[4.1.0]heptan-3-one:
Bicyclo[4.1.0]heptan-3-one has several potential applications:
Interaction studies involving bicyclo[4.1.0]heptan-3-one primarily focus on its reactivity with various nucleophiles and electrophiles in synthetic organic chemistry contexts. The compound’s ability to undergo nucleophilic attack at the carbonyl carbon makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies.
Bicyclo[4.1.0]heptan-3-one shares structural similarities with several related compounds, each exhibiting unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Norcarane | C7H10 | Parent structure; colorless liquid |
Bicyclo[4.2.0]octan-3-one | C8H12O | Larger bicyclic system; different ring fusion |
Bicyclo[5.2.0]decane | C10H16 | More complex structure; additional ring fusion |
2-Cycloheptenone | C7H10O | Contains a double bond; different reactivity |
Bicyclo[4.1.0]heptan-3-one stands out due to its specific ring structure and functional group positioning, which influences its chemical behavior and potential applications compared to these similar compounds.